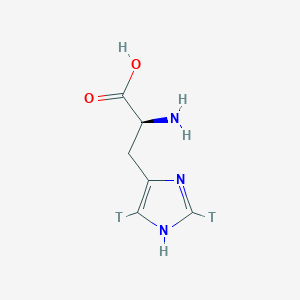

L-Histidine-2,5-3H

Description

Historical Perspectives on Radiolabeled Amino Acids in Biochemical Inquiry

The use of radiolabeled amino acids has been a cornerstone of biochemical research for decades, revolutionizing our understanding of cellular processes. snmjournals.org Early investigations utilized these tracers to elucidate the fundamental principles of protein synthesis, demonstrating that amino acids are the building blocks of proteins. radiopaedia.orgazolifesciences.com This foundational work paved the way for more complex studies, including the determination of metabolic pathways and the measurement of protein turnover rates in response to various stimuli. azolifesciences.com The development of techniques like autoradiography and liquid scintillation counting enabled researchers to visualize and quantify the distribution of radiolabeled amino acids within tissues and cells, providing a dynamic view of biological activity.

The Unique Role of Tritium (B154650) Labeling in Investigating Biological Processes

Tritium (³H) holds a unique position as a radioisotope for labeling biological molecules. acs.org Its low-energy beta emissions make it a relatively safe and convenient isotope to work with in a laboratory setting. moravek.comscispace.com A significant advantage of tritium is its high specific activity, which allows for the detection of tritiated compounds at very low concentrations, offering high sensitivity in experimental assays. scispace.comnih.gov Furthermore, the substitution of hydrogen with tritium results in minimal changes to the chemical structure and biological activity of the labeled molecule, ensuring that the tracer behaves almost identically to its non-radioactive counterpart. scispace.com This "traceless" labeling is crucial for accurately studying biological pathways without introducing significant artifacts. scispace.com

Key Properties of Tritium (³H)

| Property | Value |

|---|---|

| Half-life | 12.32 years |

| Beta Emission Energy (mean) | 5.7 keV |

| Specific Activity | ~28.8 Ci/mmol |

Fundamental Utility of L-Histidine-2,5-3H as a Tracer in Academic Research

This compound serves as a powerful tracer in a variety of research applications due to the multifaceted roles of L-histidine in the body. pubcompare.ai L-histidine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. radiopaedia.orgnih.gov It is a precursor for the synthesis of several important biomolecules, including the neurotransmitter histamine (B1213489) and the antioxidant dipeptide carnosine. nih.gov The unique imidazole (B134444) side chain of histidine plays a critical role in the catalytic activity of many enzymes and in the coordination of metal ions. nih.govresearchgate.net

By using this compound, researchers can investigate:

Histidine Transport and Metabolism: Studies have utilized tritiated histidine to characterize the mechanisms of histidine absorption across intestinal and other cellular membranes. ubc.cauni-muenchen.de

Protein Synthesis: The incorporation of this compound into newly synthesized proteins allows for the measurement of protein synthesis rates in various tissues and cell types.

Neurotransmitter Dynamics: As a precursor to histamine, this compound can be used to study the synthesis, release, and uptake of this important neurotransmitter in the brain.

Disease Mechanisms: Given the altered amino acid metabolism in certain diseases, this compound can be a tool to probe these changes, for instance, in the context of cancer cell metabolism. nih.gov

One study, for example, used L-[2,5-³H]histidine to investigate histidine transport across the apical surfaces of the freshwater rainbow trout intestine. ubc.ca Another research effort employed L-[³H]histidine to study the disposition of L-histidine in the brain, highlighting the role of the PHT1 transporter. pubcompare.ai

Research Applications of this compound

| Research Area | Specific Application |

|---|---|

| Gastrointestinal Physiology | Characterization of histidine absorption mechanisms in the intestine. ubc.ca |

| Neurobiology | Investigation of histidine transport and metabolism in the brain. pubcompare.ai |

| Cancer Biology | Potential for studying altered amino acid uptake in cancer cells. nih.gov |

| Biochemistry | Elucidation of enzymatic pathways involving histidine. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

159.17 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2,5-ditritio-1H-imidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i2T,3T |

InChI Key |

HNDVDQJCIGZPNO-XCFXNWRSSA-N |

Isomeric SMILES |

[3H]C1=C(N=C(N1)[3H])C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(N=CN1)CC(C(=O)O)N |

sequence |

H |

Origin of Product |

United States |

Radiochemical Synthesis and Characterization of L Histidine 2,5 3h

Isotopic Considerations for Tritium (B154650) Incorporation at the 2,5 Positions of the Imidazole (B134444) Ring

The imidazole ring of histidine presents unique opportunities for isotopic labeling. The protons at the C-2 and C-5 positions are susceptible to exchange reactions, making them ideal sites for tritium (³H) incorporation. The acidity of these protons differs, with the C-2 proton being more readily exchanged under certain conditions. clockss.orgcdnsciencepub.com This differential reactivity allows for selective or dual labeling of the imidazole ring.

The choice of labeling positions is critical for the intended application. For instance, in metabolic studies, the stability of the tritium label is paramount. The C-H bonds at the 2 and 5 positions of the imidazole ring are generally stable under physiological conditions, ensuring that the radiolabel remains on the histidine molecule throughout the experimental timeframe. karger.comnih.gov However, the specific enzymatic or chemical environment can influence the rate of back-exchange, a factor that researchers must consider. mdpi.comnih.gov

Methodologies for Radiochemical Synthesis of L-Histidine-2,5-3H

The synthesis of this compound can be achieved through several methods, primarily categorized as catalytic tritiation and enzymatic labeling.

Catalytic Tritiation Approaches for Amino Acid Labeling

Catalytic tritium exchange is a widely used method for labeling amino acids like histidine. This approach often involves the use of a metal catalyst, such as palladium on alumina (B75360) (Pd/Al₂O₃), in the presence of tritium gas (³H₂). nih.gov The catalyst facilitates the exchange of protons on the imidazole ring with tritium atoms.

Studies have shown that direct catalytic hydrogen-tritium exchange can be a useful method for labeling peptides containing histidine at high specific radioactivity. osti.gov The conditions for this reaction, including temperature and pressure, can be optimized to achieve the desired level of tritium incorporation. For example, alkaline conditions using tritiated sodium hydroxide (B78521) at elevated temperatures have been shown to favor the exchange at both the 2- and 5-positions of the imidazole ring. clockss.org Conversely, acidic conditions with tritium chloride at high temperatures tend to favor exchange at the 5-position. clockss.org

A summary of reaction conditions for hydrogen-isotope exchange in histidine is presented below:

| Condition | Position(s) of Exchange | Reference |

| Acidic (DCl or TCl), high temperature | 5-position and α-proton | clockss.org |

| Alkaline (NaOH with D₂O or T₂O), 130°C | 2- and 5-positions | clockss.org |

| Ruthenium nanoparticles in polyvinylpyrrolidone | 2-, 5-, and α-positions (enantiospecific) | clockss.org |

Enzymatic Labeling Strategies for Specific Isotopic Exchange

Enzymatic methods offer a high degree of specificity for isotopic labeling. Enzymes can catalyze the exchange of protons at specific positions under mild conditions, minimizing the risk of side reactions and preserving the stereochemistry of the amino acid. For instance, enzymes like histidine ammonia-lyase can be utilized in the presence of tritiated water (³H₂O) to introduce tritium into the histidine molecule. nih.gov

Another enzymatic approach involves the use of PLP-dependent enzymes that can catalyze Cα- and Cβ-deprotonation, leading to deuterium (B1214612) or tritium incorporation when the reaction is performed in a labeled solvent. nih.gov While highly specific, the substrate scope of these enzymes can be narrow. nih.gov Research has also explored dual-protein catalysis systems to achieve site-selective deuteration of amino acids, a principle that can be extended to tritiation. nih.gov

Radiochemical Purity and Integrity Assessment for Research Applications

Ensuring the radiochemical purity and integrity of this compound is critical for the validity of experimental results.

Analytical Techniques for Purity Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the radiochemical purity of labeled compounds. sci-hub.rucapes.gov.br A radio-HPLC system, which includes a radioactivity detector in series with a standard detector (e.g., UV), allows for the separation and quantification of the radiolabeled compound from any impurities. researchgate.net

The purity is determined by comparing the chromatogram of the radiolabeled sample to that of a non-labeled, pure standard. researchgate.net The retention times should be identical, and the radioactivity should co-elute with the peak corresponding to L-histidine. Different chromatographic techniques like paper chromatography and thin-layer chromatography (TLC) can also be employed to assess purity. karger.comnih.gov

An example of HPLC conditions for analyzing radiolabeled compounds:

| Parameter | Value |

| Column | Xterra C-18 (5 μm, 4.6 × 250 mm) |

| Mobile Phase | Gradient elution from TEAP to MeOH |

| Flow Rate | 0.9 mL/min |

| Detection | UV and Radioactivity Detector |

| This is an example based on a similar radiolabeling study and may need to be optimized for this compound. |

Evaluation of Specific Activity and Its Implications for Experimental Design

Specific activity, typically expressed in Curies per millimole (Ci/mmol) or Becquerels per millimole (Bq/mmol), is a measure of the amount of radioactivity per unit mass of the compound. clinisciences.com The determination of specific activity is crucial for experimental design as it dictates the amount of labeled compound needed to achieve a detectable signal without introducing pharmacological effects from the compound itself.

The specific activity of this compound can vary depending on the synthesis method. Commercially available preparations often have specific activities in the range of 40-60 Ci/mmol. clinisciences.com The evaluation of specific activity often involves quantifying the mass of the compound (e.g., by UV absorbance or mass spectrometry) and measuring its radioactivity using a liquid scintillation counter. researchgate.net The apparent specific activity of enzymes involved in metabolic pathways can also be determined using the tritiated substrate. karger.comnih.gov

Stability and Storage Conditions of this compound for Long-Term Research Utility

The utility of radiolabeled compounds in research is intrinsically linked to their radiochemical purity, which can diminish over time due to decomposition. For tritiated compounds such as this compound, the primary cause of degradation during storage is self-radiolysis. researchgate.net This phenomenon occurs as the high-energy beta particles emitted during the decay of tritium interact with the compound itself and the surrounding solvent molecules, leading to the formation of radiochemical impurities. The rate of this decomposition is influenced by several factors, including the specific activity of the compound, the storage temperature, the nature of the solvent, and the concentration of the radiochemical.

Even non-radiolabeled histidine has been shown to be one of the less stable amino acids during long-term storage under suboptimal conditions, with significant degradation observed in samples stored above freezing. mdpi.com The introduction of a tritium label, particularly at high specific activity, exacerbates this inherent instability. Therefore, strict adherence to appropriate storage conditions is critical to minimize the rate of self-decomposition and ensure the compound's integrity for long-term research applications.

Research findings and supplier data sheets indicate specific conditions to maximize the shelf-life of this compound. The compound is typically supplied and stored as a solution to mitigate radiolysis. Dispersing the molecules in a solvent minimizes damage from direct interaction between labeled molecules (primary internal effect) and allows the solvent to absorb a significant portion of the radiation energy. An aqueous ethanol (B145695) solution is commonly used, where ethanol can act as a radical scavenger, neutralizing reactive species generated in the solvent by the beta particles.

Low-temperature storage is the most critical factor in preserving the radiochemical purity of this compound. Storing the compound at -20°C is recommended to significantly reduce the rates of both chemical reactions and the diffusion of damaging free radicals. hartmann-analytic.de

The following table summarizes the recommended storage conditions for ensuring the long-term utility of this compound.

| Parameter | Recommendation | Rationale | Source |

| Storage Temperature | -20°C | Minimizes kinetic energy of molecules, slowing chemical degradation and diffusion of radiolytic species. | hartmann-analytic.de |

| Storage Solution | Ethanol:water (2:98) solution | Disperses molecules to reduce primary radiolysis; ethanol acts as a radical scavenger. | hartmann-analytic.de |

| Specific Activity | > 30 Ci/mmol | High specific activity increases the rate of radiolysis, making strict adherence to storage conditions crucial. | hartmann-analytic.de |

| Container | Stored in sealed vials (e.g., NextGen V-Vial) | Prevents contamination and solvent evaporation. | hartmann-analytic.de |

| Purity Monitoring | Periodic re-analysis (e.g., HPLC) | Essential to confirm radiochemical purity before use, as decomposition is inevitable over time. |

By adhering to these storage protocols, researchers can decelerate the process of self-radiolysis and maintain a high degree of radiochemical purity for this compound, ensuring its reliability and effectiveness in sensitive experimental assays over an extended period.

Methodological Frameworks Utilizing L Histidine 2,5 3h in Research

Quantitative Measurement of Radioactivity

The quantification of radioactivity from L-Histidine-2,5-3H is fundamental to understanding its pharmacokinetics and distribution. This is predominantly achieved through liquid scintillation counting, a sensitive method for detecting low-energy beta emitters like tritium (B154650) (³H).

Principles and Applications of Liquid Scintillation Counting

Liquid Scintillation Counting (LSC) is a widely used analytical technique for measuring beta-emitting radionuclides. The underlying principle involves the intimate mixing of the radioactive sample, such as tissue homogenates or plasma containing this compound, with a liquid scintillation cocktail. This cocktail typically consists of an aromatic solvent and one or more scintillators (fluors).

The process begins when a beta particle (electron) emitted from the tritium atom of this compound transfers its energy to the solvent molecules. These excited solvent molecules then efficiently transfer the energy to the scintillator molecules. The scintillators, in turn, de-excite by emitting photons of light. These light flashes are detected by photomultiplier tubes (PMTs) within the liquid scintillation counter. The intensity of the light pulse is proportional to the energy of the beta particle, and the number of pulses per unit of time corresponds to the rate of radioactive decay, expressed as Counts Per Minute (CPM). nih.govnih.gov

LSC is extensively applied in studies involving radiolabeled compounds to quantify their concentration in biological samples. For instance, in pharmacokinetic studies, LSC is used to measure the concentration of L-[³H]histidine in plasma, cerebrospinal fluid (CSF), and brain parenchyma over time after administration. nih.gov This allows researchers to determine key parameters such as clearance rates, volumes of distribution, and transport kinetics across biological barriers like the blood-brain barrier. nih.gov Another significant application is in in vitro binding assays, where LSC quantifies the amount of radiolabeled ligand bound to receptors or transporters, enabling the determination of binding affinities (Kd) and maximal binding capacities (Bmax). nih.govnih.gov

Table 1: Research Applications of LSC with Radiolabeled Histidine

| Research Area | Specific Application | Sample Type | Key Findings/Measurements | Reference |

|---|---|---|---|---|

| Pharmacokinetics | Determine the disposition and brain uptake of L-[³H]histidine | Plasma, CSF, Brain Parenchyma | Measurement of concentration-time profiles to model transport kinetics. | nih.gov |

| Neurochemistry | Quantify the conversion of β-[³H]alanine to [³H]carnosine (β-alanyl-L-histidine) | Olfactory Bulb and Mucosa | Determination of the half-life of carnosine in different tissues. | jneurosci.org |

| Enzymology | Assay for histidine decarboxylase activity using [¹⁴C]L-histidine | Enzyme Preparation | Quantification of ¹⁴CO₂ produced, reflecting enzyme activity. | osti.gov |

| Molecular Biology | Measure the binding of [¹⁴C]L-histidine to a deoxyribozyme | Immobilized DNA on Resin | Calculation of the binding constant (Ka) for the interaction. | nih.govmdpi.com |

Considerations for Quench Correction and Efficiency in Biological Samples

A significant challenge in LSC, particularly with biological samples, is a phenomenon known as quenching. Quenching is the reduction of the light output in the scintillation process, which leads to a decrease in the measured CPM and, consequently, an underestimation of the actual radioactivity (Disintegrations Per Minute, DPM). nih.govnih.gov Therefore, correcting for quenching is crucial for obtaining accurate quantitative data.

There are two primary types of quenching:

Chemical Quenching: This occurs when substances in the sample interfere with the energy transfer from the solvent to the scintillator molecules. Many components of biological samples, such as proteins, acids, and salts, can act as chemical quenchers.

Color Quenching: This happens when colored materials in the sample, like hemoglobin from red blood cells, absorb the photons of light emitted by the scintillator before they can reach the PMTs.

To compensate for quenching, various correction methods have been developed. A common approach involves the use of a quench curve . This is generated by measuring a series of standards with known amounts of radioactivity but varying degrees of quenching. By plotting the counting efficiency (CPM/DPM) against a quench-indicating parameter, a curve is established. For an unknown sample, the instrument measures the quench-indicating parameter, and the corresponding counting efficiency is determined from the curve, allowing for the conversion of CPM to the absolute activity in DPM. nih.gov

Modern liquid scintillation counters often employ an external standard method, where a gamma-emitting source is placed near the sample vial to induce Compton scattering and generate a spectrum that is sensitive to quenching. Another method is the sample channels ratio , which relies on the principle that quenching causes a shift in the energy spectrum of the emitted beta particles to lower energies. By measuring the ratio of counts in two different energy windows, the degree of quenching can be assessed.

Table 2: Quench Correction Data from a Liquid Scintillation Counting Experiment

| Sample No. | Quenching Agent (ml Nitromethane) | Known DPM | Measured CPM (Channel A) | Measured CPM (Channel B) | Channel Ratio (B/A) | Counting Efficiency (%) |

|---|---|---|---|---|---|---|

| 1 | 0.005 | 115,000 | 57,614 | 40,873 | 0.71 | 50 |

| 2 | 0.010 | 115,000 | 46,452 | 28,756 | 0.62 | 40 |

| 3 | 0.015 | 115,000 | 30,226 | 14,480 | 0.26 | 26 |

| 4 | 0.025 | 115,000 | 23,051 | 9,061 | 0.40 | 20 |

| 5 | 0.030 | 115,000 | 14,887 | 4,514 | 0.30 | 13 |

This table illustrates how increasing amounts of a quenching agent decrease the measured CPM and the channel ratio, leading to a lower calculated counting efficiency. An unknown sample with a measured channel ratio of 0.69 would have its efficiency determined from a plot of this data, allowing for accurate DPM calculation.

Spatiotemporal Localization via Autoradiography

Autoradiography is a powerful technique that provides a visual map of the distribution of a radiolabeled substance within a biological specimen. It is instrumental in localizing molecules like this compound at the tissue, cellular, and even subcellular levels.

Principles of Autoradiography in Biological Specimen Analysis

The fundamental principle of autoradiography involves placing a biological sample containing a radiolabeled compound, such as a tissue section with accumulated this compound, in direct contact with a photographic emulsion. The beta particles emitted by the tritium atoms expose the silver halide crystals in the emulsion, creating a latent image. After an appropriate exposure time, the emulsion is developed, and the silver grains are visualized as dark spots under a microscope. The density and pattern of these silver grains directly correspond to the location and concentration of the radiolabeled compound within the sample. jneurosci.org

This technique is invaluable for studying the distribution of receptors, transporters, and metabolic pathways. For example, by using a radiolabeled ligand that binds to a specific receptor, autoradiography can reveal the precise anatomical regions where that receptor is expressed. worktribe.comnih.gov

In Vitro Autoradiographic Techniques for Cellular and Tissue Distribution

In vitro autoradiography is performed on tissue sections that are incubated with the radiolabeled compound in a controlled environment outside the living organism. This method is particularly useful for characterizing receptor binding sites. For instance, brain slices can be incubated with a tritiated ligand, such as a histamine (B1213489) H3 receptor antagonist like [³H]GSK189254, to map the distribution of these receptors. worktribe.com

The process typically involves:

Preparing thin frozen sections of the tissue of interest.

Incubating the sections with a solution containing this compound or a tritiated derivative.

Washing the sections to remove unbound radioligand.

Apposing the dried sections to a radiation-sensitive film or emulsion-coated coverslip.

Developing the film to visualize the binding pattern.

By including a high concentration of an unlabeled competitor in a parallel incubation, the non-specific binding can be determined and subtracted from the total binding to reveal the specific binding sites. Quantitative analysis of the resulting autoradiograms, often using computer-assisted densitometry, allows for the measurement of binding densities in different anatomical regions. worktribe.com

Table 3: Comparison of In Vitro and Ex Vivo [³H]dizocilpine Binding in Mouse Brain After Ischemia

| Time After Ischemia | In Vitro Binding (% of Contralateral Cortex) | Ex Vivo Binding (% of Contralateral Cortex) |

|---|---|---|

| 2 hours | ~100% | 21.3% ± 4% |

| 24 hours | ~100% | <25% |

| 2-3 days | Significantly reduced | <25% |

| 5-7 days | Further reduced | <25% |

This table shows that while NMDA receptors (measured by in vitro binding) are present for up to 24 hours after an ischemic event, access to these receptors in a living system (measured by ex vivo binding) is rapidly and severely impaired. nih.gov

Ex Vivo Autoradiographic Approaches for Organismal Studies

Ex vivo autoradiography involves administering the radiolabeled compound to a living animal and then, after a specific time, sacrificing the animal and preparing tissue sections for autoradiography. This approach provides a snapshot of the biodistribution of the compound under physiological conditions. nih.gov

A prominent technique in this category is quantitative whole-body autoradiography (QWBA) . In QWBA, the entire animal is frozen after administration of the radiolabeled compound, and thin sagittal sections of the whole body are cut using a cryomicrotome. These sections are then exposed to a phosphor imaging plate or film. QWBA provides a comprehensive overview of the distribution of the radiolabeled compound across all organs and tissues simultaneously. acs.orgnih.gov

This method is particularly valuable in drug development and metabolic studies. For example, QWBA with a tritiated compound can reveal its accumulation in target organs, as well as its distribution in tissues associated with metabolism (e.g., liver) and excretion (e.g., kidneys). acs.orgnih.gov By analyzing the autoradiograms at different time points after administration, the dynamic process of absorption, distribution, metabolism, and excretion (ADME) can be visualized and quantified. nih.gov This provides crucial information on whether a drug reaches its intended target and if it accumulates in non-target tissues.

Quantitative Analysis of Autoradiographic Data (e.g., Grain Counting)

Quantitative autoradiography using this compound provides a powerful method for localizing and measuring the extent of metabolic incorporation at a cellular and subcellular level. This technique relies on the principle that the beta particles emitted by the tritium (3H) isotope interact with a photographic emulsion placed over a tissue section, producing silver grains. The density of these grains is proportional to the amount of radioactivity in the underlying tissue, allowing for quantitative analysis.

A key method for this quantification is grain counting. In this procedure, individual silver grains in the emulsion overlying specific cells or subcellular structures are counted under a microscope. semanticscholar.org To ensure accuracy, several factors must be meticulously controlled. The thickness of the tissue sections is critical; thinner sections generally improve autoradiographic resolution. semanticscholar.org For tritium, which emits low-energy beta particles, sections of 2 µm are considered superior to 4 µm sections as they allow for better delineation of cell borders without a significant loss of signal. semanticscholar.org

The exposure time of the film is another crucial parameter. While longer exposure increases the number of grains and can highlight differences between cells, it can also lead to grains becoming too crowded in heavily labeled areas, which impairs counting accuracy. semanticscholar.org Therefore, an optimal exposure time must be determined empirically for each experiment.

The actual counting is often performed using an ocular grid or reticle, such as a Whipple disc, to define a specific area for analysis. semanticscholar.org Grains overlying the nucleus and cytoplasm may be recorded separately to understand the subcellular distribution of the radiolabel. semanticscholar.org Background grain counts, taken from areas of the emulsion not overlying the tissue, are subtracted to determine the net radioactivity. semanticscholar.org The final data are often expressed as the number of silver grains per unit area (e.g., grains/100 µm²) or per cell. researchgate.net This quantitative data allows for direct comparisons of metabolic activity, such as protein synthesis, between different cell types or under various experimental conditions. semanticscholar.orgsemanticscholar.org

Table 1: Key Parameters in Quantitative Grain Counting for Autoradiography

| Parameter | Description | Importance in Quantification | Example from Research |

|---|---|---|---|

| Section Thickness | The physical thickness of the tissue slice prepared for analysis. | Affects autoradiographic resolution and signal intensity. Thinner sections improve resolution for low-energy isotopes like tritium. semanticscholar.org | 2 µm sections are preferred over 4 µm for tritium to improve the delineation of cellular borders. semanticscholar.org |

| Exposure Time | The duration for which the photographic emulsion is exposed to the radioactive tissue. | Determines the density of silver grains. Must be optimized to provide sufficient signal without oversaturation. semanticscholar.org | An exposure of 4 weeks was found preferable to 6 weeks to avoid impairment of counting accuracy due to crowded grains. semanticscholar.org |

| Counting Area | A defined field of view, often demarcated by an ocular grid, within which grains are counted. | Standardizes the measurement area, allowing for comparable results (e.g., grains per unit area). semanticscholar.org | A Whipple disc was used to demarcate a field of 3600 µm² for counting cells and overlying grains. semanticscholar.org |

| Background Correction | Measurement of grain density in areas of the emulsion not overlying the tissue. | Essential for determining the true signal by subtracting non-specific, background radioactivity. semanticscholar.org | Background was found to be a fraction of a grain per 36 µm², which was subtracted from the cellular counts. semanticscholar.org |

Chromatographic and Electrophoretic Separations Coupled with Radioactivity Detection

The use of this compound is a cornerstone in studies requiring the separation and quantification of histidine-containing molecules. By coupling separation techniques like chromatography and electrophoresis with radioactivity detection, researchers can achieve high sensitivity and specificity, isolating and measuring minute quantities of labeled compounds from complex biological mixtures.

Application in Metabolite Profiling

Metabolite profiling aims to identify and quantify the small-molecule products of metabolism. When this compound is introduced into a biological system, it acts as a tracer, allowing its metabolic derivatives to be followed. After extraction, these radiolabeled metabolites can be separated and quantified.

A prime example is the study of histidine decarboxylase activity, the enzyme that converts histidine to histamine. renyi.hu In this type of assay, this compound serves as the substrate. The resulting product, [3H]-histamine, is chemically similar to its precursor, making separation challenging. renyi.hu High-performance liquid chromatography (HPLC) is employed to effectively separate the radiolabeled histamine from the unreacted this compound. renyi.hu Fractions are collected from the HPLC system and their radioactivity is measured using liquid scintillation counting. This allows for a precise calculation of the rate of histamine formation. renyi.hu

Another application is in tracking the degradation of peptides containing histidine. For instance, [this compound]TRH (thyrotropin-releasing hormone) has been used as a tracer to study its breakdown by enzymes in rat liver. nih.gov The products of this degradation, such as pyroglutamic acid and cyclo(His-Pro), were separated using thin-layer chromatography (TLC). nih.gov The TLC plate was then scanned for radioactivity to localize and quantify the separated, tritiated metabolites, providing insight into the specific enzymatic pathways involved. nih.gov

Table 2: Example of this compound in Metabolite Separation

| Research Area | Radiolabeled Tracer | Separation Method | Detected Radiolabeled Metabolites | Detection Method | Reference |

|---|---|---|---|---|---|

| TRH Degradation | [this compound]TRH | Thin-Layer Chromatography (TLC) | cyclo(His-Pro) | Radioactivity Scanning | nih.gov |

| Histamine Synthesis | [2,5-3H]L-histidine | High-Performance Liquid Chromatography (HPLC) | [3H]-Histamine | Liquid Scintillation Counting | renyi.hu |

Use in Protein Fractionation and Analysis

This compound is a valuable tool for pulse-chase experiments designed to track the synthesis, transport, and secretion of proteins. When cells are pulsed with tritiated histidine, it is incorporated into newly synthesized proteins. By fractionating the cells at different time points after the pulse, the movement of these labeled proteins through various subcellular compartments can be monitored.

A classic application of this approach is the study of protein synthesis and secretion in the pancreatic exocrine cell, a model for high-volume protein export. semanticscholar.org While the original study used tritiated leucine, the methodology is directly applicable to L-histidine. After injection of the radiolabeled amino acid, tissue samples are taken at intervals. semanticscholar.org The tissue is then fractionated into its subcellular components, such as the rough endoplasmic reticulum, Golgi complex, condensing vacuoles, and mature zymogen granules. The amount of radioactivity in each fraction is quantified, often through autoradiography and grain counting. semanticscholar.org

This approach allows for the creation of a kinetic map of protein trafficking. For example, studies have shown that radioactivity first appears concentrated in the rough endoplasmic reticulum (the site of synthesis), then moves to the Golgi complex (for processing and packaging), and finally accumulates in zymogen granules (for storage) before being secreted from the cell. semanticscholar.org By separating the total protein content into soluble and insoluble fractions, researchers can also use this compound to study the formation of protein aggregates, a hallmark of certain diseases. nih.gov

Table 3: Kinetic Analysis of Radiolabeled Protein Distribution in Pancreatic Exocrine Cells

| Time After Injection | Primary Location of Radioactivity (Silver Grains) | Inferred Cellular Process | Reference |

|---|---|---|---|

| ~5 minutes | Rough Endoplasmic Reticulum | Protein Synthesis | semanticscholar.org |

| ~20 minutes | Golgi Complex (Condensing Vacuoles) | Protein Processing and Packaging | semanticscholar.org |

| ~4 hours | Zymogen Granules | Protein Storage and Secretion | semanticscholar.org |

Applications of L Histidine 2,5 3h in Cellular and Molecular Biology Research

Investigation of Amino Acid Transport and Cellular Uptake Mechanisms

The tritiated form of L-histidine is invaluable for studying how this essential amino acid crosses biological membranes and the specific protein transporters involved in this process.

Kinetic Analysis of Histidine Transport Across Biological Membranes

L-Histidine-2,5-3H allows for precise measurement of the rate of histidine uptake into cells or isolated membrane vesicles. By varying the concentration of unlabeled L-histidine and measuring the initial rate of uptake of the radiolabeled form, researchers can determine key kinetic parameters.

A study on the absorption of histidine across the intestinal brush-border membrane of freshwater rainbow trout utilized L-[2,5-3H]histidine to determine the transport kinetics. The results showed a saturable transport process with a maximal transport rate (Jmax) of 9.1 ± 0.8 nmol per milligram of protein per minute and a Michaelis constant (Km) of 339 ± 68 µM. ubc.ca This indicates a carrier-mediated transport system. The uptake was found to be time-dependent, reaching saturation after one minute of incubation. ubc.ca

In another study investigating sodium-independent L-[3H]histidine influx into the integumentary epithelium of a polychaete worm, kinetic analysis revealed a Jmax of 53 ± 3 pmol per milligram of dry mass per 5 minutes and a Kt (an apparent affinity constant) of 25 ± 2 µmol/l. biologists.com These findings suggest that at least two L-histidine molecules are transported per cycle under the experimental conditions. biologists.com

The table below summarizes the kinetic parameters of L-histidine transport determined using this compound in different biological systems.

| Biological System | Jmax | Km/Kt | Reference |

| Rainbow Trout Intestinal Brush-Border Membrane | 9.1 ± 0.8 nmol/mg protein/min | 339 ± 68 µM | ubc.ca |

| Polychaete Worm Integumentary Epithelium | 53 ± 3 pmol/mg dry mass/5 min | 25 ± 2 µmol/l | biologists.com |

Characterization of Specific Histidine Transporter Systems (e.g., PHT1)

This compound is instrumental in identifying and characterizing specific transporter proteins responsible for histidine uptake. One such transporter is the peptide/histidine transporter 1 (PHT1), also known as SLC15A4. ubc.canih.gov PHT1 is a proton-coupled transporter that facilitates the movement of histidine and certain small peptides across membranes. nih.gov

In Drosophila, the amino acid transporter TADR was identified as a specific histidine transporter required for visual neurotransmission. elifesciences.org Competition assays using [3H]-histidine demonstrated that TADR-mediated histidine uptake was efficiently blocked by unlabeled histidine but not by other amino acids, highlighting its specificity. elifesciences.org

Research on human PHT1 (hPHT1) expressed in MDCK cells utilized a stable isotope-labeled form of histidine (d3-l-histidine) to determine its transport characteristics. This study found that hPHT1 has a high affinity for histidine, with a Km value of 16.3 ± 1.9 µM. nih.gov This is consistent with findings from studies on rat PHT1. nih.gov The transport activity of PHT1 is also pH-dependent, with optimal uptake occurring at a more acidic pH, which is characteristic of its localization in endosomes and lysosomes. nih.govnih.gov

Studies on the sensor kinase CbrA in Pseudomonas putida revealed its dual function as both a sensor and a transporter for L-histidine. uni-muenchen.de Experiments using 3H-L-histidine showed that the expression of CbrA increased the rate of histidine uptake. uni-muenchen.de Kinetic analysis of this transport yielded an apparent Km of 0.7 ± 0.2 µM, indicating a high-affinity transport system. uni-muenchen.de

Studies on the Regulation of Amino Acid Influx and Efflux

The use of this compound has shed light on the complex regulation of amino acid transport. For instance, studies have shown that the presence of certain metal ions can modulate histidine transport. In rainbow trout, the presence of copper significantly increased both the Jmax and Km of histidine transport, suggesting that copper-histidine chelates may be transported via pathways distinct from those for histidine alone. ubc.ca

In the polychaete worm Nereis succinea, the influx of L-[3H]histidine was found to be regulated by calcium and cadmium. researchgate.net Cadmium was shown to significantly increase the maximal rate of L-[3H]histidine influx without altering the apparent affinity constant. biologists.com This suggests a regulatory role for these ions on the transporter protein. researchgate.net

Furthermore, research on rat cerebral cortex slices demonstrated that preincubation with L-histidine could stimulate the influx of other large neutral and basic amino acids. nih.gov This effect was stereospecific for L-histidine and sodium-independent, suggesting a mechanism of trans-stimulation where intracellular histidine promotes the exchange for extracellular amino acids. nih.gov

Elucidation of Protein Synthesis and Turnover Dynamics

This compound is a valuable tracer for measuring the rates of protein synthesis and degradation, providing insights into the dynamic nature of the proteome.

Measurement of De Novo Protein Synthesis Rates

The rate of new protein synthesis can be determined by measuring the incorporation of radiolabeled amino acids, such as this compound, into newly synthesized proteins over a specific period. This "pulse-labeling" technique is a direct way to quantify protein synthesis rates in various tissues and cell types. researchgate.netcabidigitallibrary.org

For example, the incorporation of labeled histidine into protein tissue in rodents has been used to determine the rate of protein synthesis. nih.gov Studies in guinea pigs showed that 30 minutes after an intravenous injection of histidine, the rate of incorporation was 0.9 µM in the small intestine and 1.7 µM in the liver per gram of protein per hour. nih.gov

In critically ill patients, stable isotope-labeled phenylalanine was used to assess leg muscle protein turnover. nih.gov The study found that the negative protein balance seen in the early stages of an ICU stay was attenuated over time, primarily due to an increase in the de novo protein synthesis rate. nih.gov While this study used a different labeled amino acid, the principle is directly applicable to experiments using this compound.

The general approach involves administering the radiolabeled amino acid and then, after a set time, isolating total protein from the cells or tissue of interest. The amount of radioactivity incorporated into the protein is then measured and used to calculate the fractional synthesis rate. cabidigitallibrary.org

Pulse-Chase Experiments for Protein Degradation Pathway Analysis

Pulse-chase analysis is a powerful technique to study the stability and degradation of proteins. bmbreports.orgconductscience.com In this method, cells are first "pulsed" for a short period with a radiolabeled amino acid like this compound to label a cohort of newly synthesized proteins. bmbreports.orgnih.gov Subsequently, the radioactive label is washed away and replaced with an excess of the same, but unlabeled, amino acid in what is known as the "chase" phase. conductscience.com

This "chase" prevents further incorporation of the radiolabeled amino acid into new proteins. bmbreports.org By taking samples at different time points during the chase period and measuring the amount of radioactivity remaining in a specific protein (often isolated by immunoprecipitation) or the total protein pool, researchers can determine the rate at which the labeled proteins are degraded. bmbreports.orgconductscience.comnih.gov A faster decline in radioactivity indicates a shorter protein half-life and a higher degradation rate.

This technique allows for the examination of the stability of specific proteins and how their degradation is affected by various cellular conditions or mutations. bmbreports.org It is a classic and direct method for determining protein half-life. nih.gov While newer methods using stable isotopes or fluorescent tags exist, the fundamental principle of pulse-chase remains a cornerstone of protein turnover studies. bmbreports.org

Impact of Nutritional and Environmental Factors on Protein Metabolism

The use of radiolabeled amino acids, such as this compound, is a cornerstone technique for investigating the dynamic nature of protein metabolism in response to various stimuli. By tracing the incorporation and release of tritium-labeled histidine from proteins, researchers can quantify rates of protein synthesis and degradation, providing a clear picture of how organisms adapt to nutritional and environmental changes.

Studies have shown that dietary histidine levels significantly influence protein turnover. In healthy adults, prolonged consumption of a histidine-free diet leads to a notable decline in whole-body protein turnover, as well as decreases in key proteins like albumin, transferrin, and hemoglobin. nih.gov This metabolic accommodation highlights the body's attempt to conserve histidine. Conversely, supplementation with histidine in rats has been shown to increase the protein content of the liver and kidneys. nih.govresearchgate.net Such studies often employ isotopic tracers to measure these metabolic shifts. For instance, while some studies use stable isotopes like L-[1-(13)C]phenylalanine to monitor protein metabolism during histidine depletion nih.gov, the principle is directly transferable to radiotracers like this compound. The rate of incorporation of the labeled histidine into tissue proteins serves as a direct measure of protein synthesis.

Environmental factors also exert a strong influence on protein metabolism, a phenomenon that can be effectively studied using radiolabeled histidine. In aquaculture, for example, nutritional and environmental stressors are known to cause cataracts in Atlantic salmon. researchgate.net Research has identified that dietary histidine deficiency is a major contributing factor. researchgate.netresearchgate.net Studies using labeled amino acids have demonstrated that increasing dietary histidine has a positive effect on eye lens protein turnover, which is crucial for preventing cataracts. researchgate.net Similarly, environmental variables such as fluctuating water salinity and temperature are recognized as factors that contribute to cataract development, likely by altering protein stability and metabolism within the lens. researchgate.netuib.no The use of this compound in such contexts allows for precise measurement of how these environmental stressors impact the synthesis and degradation rates of specific structural and enzymatic proteins in the lens.

Table 1: Research Findings on the Impact of Nutritional and Environmental Factors on Protein Metabolism

| Factor Studied | Model/Organism | Key Findings | Relevant Citations |

|---|---|---|---|

| Histidine-free diet | Healthy Adults | Caused a 24-28% linear decline in whole-body protein turnover; decreased albumin, transferrin, and hemoglobin. | nih.gov |

| Histidine supplementation | Rats | Increased protein content in the liver and kidneys; affected turnover of proteins and histidine-containing peptides. | nih.govresearchgate.net |

| Dietary Histidine Levels | Atlantic Salmon | Increased dietary histidine improved lens protein turnover, helping to prevent cataracts. | researchgate.net |

| Environmental Stressors (Salinity, Temperature) | Atlantic Salmon | Fluctuations in water temperature and salinity were identified as contributing factors to cataract development. | researchgate.netuib.no |

| Dietary Protein Source | Juvenile Shrimp | Protein synthesis rates were higher in shrimp fed a fish/squid meal diet compared to a casein-based diet, as measured by tritiated phenylalanine incorporation. | biologists.com |

**4.3. Research into Histidine Metabolism and Derivatives Formation

This compound serves as an invaluable tracer for elucidating the complex pathways of histidine metabolism and the formation of its biologically active derivatives. Its radioactive signal allows for the precise tracking of the histidine molecule as it is converted into various compounds.

Research into Histidine Metabolism and Derivatives Formation

Tracing Biosynthetic Pathways of Histamine (B1213489) and Related Metabolites

Histamine is a critical biogenic amine synthesized from L-histidine through a decarboxylation reaction catalyzed by the enzyme L-histidine decarboxylase (HDC). nih.govmdpi.comsigmaaldrich.com The use of radiolabeled histidine, including this compound, has been fundamental to understanding this process. nih.gov In laboratory settings, cells or tissue preparations are incubated with this compound. The subsequent detection and quantification of radiolabeled histamine provide a direct measure of the rate of its synthesis. nih.govucl.ac.uk

Analysis of Enzymatic Conversions Involving Histidine as a Substrate

This compound is an ideal substrate for assaying the activity of enzymes that metabolize histidine. By measuring the rate of formation of a radiolabeled product, researchers can determine key enzymatic parameters like Vmax and Km.

The primary enzyme in this context is L-histidine decarboxylase (HDC) (EC 4.1.1.22), which converts L-histidine to histamine. researchgate.net Assays using radiolabeled histidine measure the production of labeled histamine over time, providing a sensitive and specific measure of HDC activity. nih.govoup.com This method is superior to assays that measure CO2 release, as it is more direct. Such assays have been crucial in understanding the regulation of HDC, showing, for instance, that its expression is induced by the presence of histidine and can be influenced by the bacterial growth phase in wine-producing microbes. oup.com

Another major catabolic pathway for histidine begins with the enzyme histidase, also known as histidine ammonia-lyase (HAL) (EC 4.3.1.3), which deaminates histidine to form urocanic acid. nih.govresearchgate.net The activity of histidase can be quantified by incubating enzyme preparations with this compound and measuring the subsequent formation of tritiated urocanic acid. asm.orgnih.gov A minor pathway of histidine degradation is mediated by histidine aminotransferase (EC 2.6.1.38), which converts histidine to imidazole (B134444) pyruvate. nih.govmdpi.comwikipedia.org The activity of this enzyme can also be traced using this compound by monitoring the production of labeled imidazole pyruvate.

Studies on the Role of Histidine in Peptide and Carnosine Biosynthesis

L-histidine is a building block for numerous peptides and proteins. This compound allows researchers to trace its incorporation into these larger molecules. A prominent example is the study of carnosine (β-alanyl-L-histidine), a dipeptide highly concentrated in muscle and brain tissues. wikipedia.orgnih.gov

Carnosine is synthesized from β-alanine and L-histidine by the enzyme carnosine synthase (CARNS1) (EC 6.3.2.11). mdpi.commsu.runih.gov The mechanism of this enzyme and the factors influencing carnosine production can be investigated using radiolabeled precursors. Assays for carnosine synthase activity often involve incubating the enzyme with one labeled precursor (e.g., [3H]β-alanine) and one unlabeled precursor (L-histidine), and then measuring the formation of labeled carnosine. nih.gov The same principle applies when using this compound and unlabeled β-alanine. This approach has been instrumental in confirming the molecular identity of carnosine synthase and in studying its substrate promiscuity, revealing that it can also use amino acids other than histidine, although the resulting dipeptides are typically degraded rapidly. nih.gov

Furthermore, tritiated histidine has been incorporated into more complex peptides for metabolic studies. For example, [this compound]TRH (thyrotropin-releasing hormone) has been used as a tracer to study the enzymes responsible for its degradation in the liver, demonstrating the presence of a specific pyroglutamate (B8496135) aminopeptidase (B13392206) that converts TRH into its metabolites. nih.gov

Table 2: Key Enzymes in Histidine Metabolism Studied with Radiolabeled Substrates

| Enzyme | EC Number | Substrate(s) | Product(s) Traced | Citations |

|---|---|---|---|---|

| L-Histidine Decarboxylase (HDC) | 4.1.1.22 | L-Histidine | Histamine | sigmaaldrich.comnih.govannualreviews.orgoup.com |

| Histidase (Histidine Ammonia-Lyase) | 4.3.1.3 | L-Histidine | Urocanic Acid | nih.govasm.orgnih.gov |

| Histidine Aminotransferase | 2.6.1.38 | L-Histidine, 2-oxoglutarate | (Imidazol-5-yl)pyruvate | nih.govmdpi.comwikipedia.org |

| Carnosine Synthase (CARNS1) | 6.3.2.11 | L-Histidine, β-alanine, ATP | Carnosine | mdpi.commsu.runih.gov |

| Pyroglutamate Aminopeptidase | 3.4.19.6 | Thyrotropin-Releasing Hormone (TRH) | Pyroglutamic acid, Cyclo(His-Pro) | nih.gov |

Probing Enzyme Mechanisms and Active Site Dynamics

Beyond its role as a metabolic tracer, this compound can be a tool for investigating the fundamental mechanisms of enzyme action, particularly the function of histidine residues within catalytic active sites.

Investigation of Histidine Residues as Catalytic Components

The imidazole side chain of histidine has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor in catalytic reactions. bioone.org This makes histidine a common and critical residue in the active sites of many enzymes. bioone.orgrsc.org While direct use of this compound to study an already-formed enzyme's active site is less common, it can be incorporated into the enzyme during its synthesis in an expression system. The resulting radiolabeled enzyme can then be used in structural and functional studies to pinpoint the location and role of specific histidine residues.

More commonly, the principles of radiolabeling are used with substrate analogs or inhibitors to probe the active site. For example, in the phospholipase D superfamily, it was shown that a conserved histidine residue acts as a nucleophile, forming a covalent phosphohistidine (B1677714) intermediate during catalysis. nih.govresearchgate.net This was demonstrated by trapping a 32P-labeled intermediate, confirming the direct participation of histidine in the reaction mechanism. nih.gov

In other cases, competitive binding assays using this compound as a ligand or substrate could be used to determine the binding affinity of non-radiolabeled inhibitors that target the histidine-binding pocket of an enzyme. The displacement of the radiolabeled ligand by an inhibitor provides a quantitative measure of the inhibitor's potency. Furthermore, chemical modification studies, which alter specific residues to observe effects on activity, can be complemented by radiolabeling. For instance, if a histidine residue in an active site is chemically modified, synthesizing the enzyme with this compound would allow for precise tracking and confirmation of the modification site through peptide mapping and sequencing. Such approaches are vital for validating the role of specific histidine residues, like those in the catalytic triads of various hydrolases and transferases. nih.gov

Substrate-Binding Studies and Conformational Changes

The use of radiolabeled ligands is a cornerstone of biochemical and molecular research, providing a sensitive and quantitative method to investigate molecular interactions. This compound, a tritiated form of the amino acid L-histidine, serves as a powerful tool for elucidating the intricate relationship between substrate binding and the subsequent conformational changes in proteins and nucleic acids. These studies are critical for understanding enzyme mechanisms, receptor activation, and transporter function at a molecular level. By tracing the radiolabel, researchers can directly measure binding affinity, stoichiometry, and kinetics, and correlate these parameters with structural rearrangements necessary for biological activity.

One area where radiolabeled histidine has provided significant insight is in the study of functional nucleic acids, or deoxyribozymes. For example, research on an L-histidine-dependent deoxyribozyme, known as HD3, sought to clarify the precise role of L-histidine in its catalytic activity and structural formation. nih.govresearchgate.net In these studies, researchers used ¹⁴C-labeled L-histidine, a technique directly comparable to using this compound, to perform direct binding quantification via a liquid scintillation counter. nih.govresearchgate.net The binding constant derived from these radioisotope (RI) experiments was compared with constants obtained from methods that measure catalytic activity and conformational changes, such as circular dichroism (CD). nih.govresearchgate.net

The results demonstrated that the binding constant for L-histidine-induced conformational changes (Kₐ(CD)) was approximately 2.0 × 10³ M⁻¹, while the constants for catalytic activity (Kₐ(Rxn)) and direct binding (Kₐ(RI)) were both approximately 1.0 × 10³ M⁻¹. nih.govresearchgate.net The consistency between these values strongly indicates that the binding of a single L-histidine molecule is essential for inducing the correct conformational fold of the deoxyribozyme, which is a prerequisite for its catalytic function. nih.gov The direct binding analysis confirmed a 1:1 stoichiometry between L-histidine and the HD3 deoxyribozyme. nih.gov

Table 1: Comparative Binding Constants for L-Histidine with HD3 Deoxyribozyme

| Measurement Method | Parameter | Value (M⁻¹) |

|---|---|---|

| Circular Dichroism (CD) | Binding Constant (Kₐ(CD)) | 2.0 × 10³ nih.gov |

| Catalytic Activity (Rxn) | Binding Constant (Kₐ(Rxn)) | 1.0 × 10³ nih.gov |

Similarly, this compound is instrumental in characterizing substrate transporters. Studies on Salmonella typhimurium have utilized ³H-histidine to resolve the high-affinity histidine transport system. pnas.org This research identified distinct components, including a histidine-binding protein (coded by the hisJ gene) and another component coded by the hisP gene. pnas.org By measuring the uptake of ³H-histidine in wild-type and mutant strains, researchers could delineate the function and affinity of each component. The wild-type strain exhibited a high affinity for histidine transport with a Michaelis constant (Kₘ) of approximately 2.6 x 10⁻⁸ M. pnas.org In contrast, mutants lacking the hisJ binding protein showed a significantly reduced affinity (Kₘ = 2 x 10⁻⁷ M), demonstrating the crucial role of this protein in high-affinity uptake. pnas.org

Further research in Pseudomonas putida employed ³H-L-histidine in transport and binding assays to characterize the sensor kinase CbrA. uni-muenchen.de These experiments demonstrated that CbrA functions as a high-affinity secondary transporter for L-histidine. uni-muenchen.de Competition assays using ³H-L-histidine showed that uptake was highly specific, as it was not inhibited by other amino acids or histidine analogs, but was effectively competed by non-radioactive L-histidine. uni-muenchen.de Such studies are fundamental to understanding how bacteria sense and acquire essential nutrients from their environment.

Table 2: Kinetic Parameters of Histidine Transport Systems Determined Using ³H-Histidine

| Organism | Transport Component | Mutant | Michaelis Constant (Kₘ) |

|---|---|---|---|

| Salmonella typhimurium | Wild Type (hisJ + hisP) | - | 2.6 x 10⁻⁸ M pnas.org |

| Salmonella typhimurium | hisP-dependent transport | hisJ mutant | 2 x 10⁻⁷ M pnas.org |

Advanced Research Applications and Methodological Innovations

Integration with Advanced Microscopy Techniques (e.g., Quantitative Micro-Autoradiography)

Quantitative micro-autoradiography utilizes the emissions from radiolabeled compounds like L-Histidine-2,5-3H to visualize and quantify the distribution of the compound within tissues and cells at a microscopic level. This technique involves overlaying a photographic emulsion onto a biological sample that has incorporated the radiotracer. The beta particles emitted by the tritium (B154650) atoms expose the silver grains in the emulsion directly above the location of the molecule. The density of these silver grains can then be analyzed to provide a quantitative measure of the tracer's concentration in specific micro-anatomical structures.

A key application is in neurobiology for tracing histamine (B1213489) synthesis pathways in the brain. Brain slices can be incubated with this compound, which is taken up by histaminergic neurons and converted into histamine. Subsequent autoradiography reveals the precise cellular and subcellular locations of histamine synthesis and storage, allowing researchers to quantify the uptake of the precursor, histidine, under various experimental conditions. For instance, studies have used this method to show that depolarization of neurons with potassium can increase histidine uptake. nih.gov

In developmental biology, this technique has been employed to study protein uptake during oocyte development in organisms like the Cecropia moth. Follicles incubated with this compound show heavy labeling in the follicle cells and the oocyte cortex. mdpi.com By analyzing the distribution and density of silver grains over time and under different conditions (e.g., incubation in different media), researchers can quantitatively assess the rate and specificity of protein and amino acid incorporation into the developing yolk spheres. mdpi.com

Application in Cell Culture Models for Specialized Metabolic Studies

Cell culture systems provide a controlled environment to study cellular processes, and this compound is an invaluable tool for dissecting histidine metabolism and transport. A primary application is in characterizing amino acid transporters. For example, researchers have used COS-7 cells stably transfected with the peptide/histidine transporter 1 (PHT1) to perform uptake kinetic studies. researchgate.netredalyc.org By incubating these cells with varying concentrations of this compound, it is possible to measure the rate of uptake and determine key kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). researchgate.netredalyc.org These studies have revealed that PHT1-mediated histidine transport can be pH-dependent and have helped to differentiate its function from other transporters. redalyc.org

The compound is also used to investigate metabolic requirements and pathways in microorganisms. In a study on Staphylococcus aureus, L-[ring-2,5-3H]histidine was used in uptake assays to demonstrate that histidine uptake is essential for the bacterium's growth under acidic conditions, mimicking environments found within host macrophages. biorxiv.org

Furthermore, this compound is instrumental in studying the synthesis of histidine-containing dipeptides like carnosine, which has important antioxidant and pH-buffering roles. sigmaaldrich.com Cell cultures of muscle or glial cells can be supplemented with the tracer to follow the synthesis of carnosine from its precursors, β-alanine and L-histidine. sigmaaldrich.com

Table 1: Uptake Kinetics of [³H]Histidine in Stably Transfected COS-7 Cells

| Cell Line | Experimental Condition | Kinetic Parameter (Kₘ) | Key Finding | Reference |

|---|---|---|---|---|

| COS-7/hPHT1 | Varying pH | ~0.16 mM | Demonstrated pH-independent transport in this specific stably transfected cell model. | researchgate.net |

| COS-7/hPHT1 | pH-dependent uptake | Not specified | Showed significantly higher histidine uptake at pH 5.0 compared to pH 7.4, indicating H⁺-coupled transport. | redalyc.org |

| Prostate Cancer Cell Lines (LNCaP, PC-3, DU145) | Time and concentration dependence | LNCaP: 0.28 mM; PC-3: 0.23 mM; DU145: 0.17 mM | Uptake is mediated by multiple transporter systems, with kinetics varying across different cancer cell lines. | umkc.edu |

Utilization in In Vivo Tracer Studies in Non-Human Organisms (e.g., Animal Models)

In vivo tracer studies using this compound in animal models are crucial for understanding the whole-body metabolism and organ-specific handling of this amino acid. These studies provide quantitative data on metabolic flux under various physiological and pathological states.

In one innovative approach, researchers simultaneously infused rats with L-[ring-2-¹⁴C]histidine and L-[methyl-³H]methionine to trace the carbon flow through the hepatic one-carbon pool. oup.com This dual-labeling strategy allowed for the quantification of both oxidative flux (from histidine to CO₂) and reductive flux (from the one-carbon pool to methionine), revealing how chemotherapeutic agents like methotrexate (B535133) alter these critical pathways. oup.com

Neurochemical research has used this compound to investigate its transport into brain synaptosomes in rats. nih.gov These studies helped characterize the kinetics of high- and low-affinity transport systems for histidine in the brain and assessed whether this transport is a rate-limiting step for the synthesis of the neurotransmitter histamine. nih.gov Similarly, studies in mice with bacterial infections have used ³H-L-His to evaluate amino acid accumulation at the site of infection, suggesting its potential as a tracer for imaging infection. kanazawa-u.ac.jp

In non-mammalian models, this compound has been used to explore nutrient absorption. Studies in the American lobster (Homarus americanus) demonstrated that ³H-L-histidine is co-transported with zinc across the intestine, mediated by a dipeptide transport system, highlighting a novel mechanism for metal absorption. dntb.gov.ua

Table 2: Findings from In Vivo Tracer Studies Using this compound

| Organism | Research Focus | Key Finding | Reference |

|---|---|---|---|

| Rat | Hepatic one-carbon metabolism | Quantified the decrease in reductive carbon flux from histidine to methionine caused by methotrexate treatment. | oup.com |

| Rat | Brain histidine transport | Identified high- and low-affinity histidine transport systems in synaptosomes; transport increased with neuronal depolarization. | nih.gov |

| Mouse | Bacterial infection imaging | ³H-L-His showed high accumulation in E. coli-infected muscle, peaking at later stages of bacterial growth. | kanazawa-u.ac.jp |

| American Lobster | Intestinal nutrient absorption | Demonstrated a co-transport system for L-histidine and zinc, suggesting a link between amino acid and metal ion uptake. | dntb.gov.ua |

High-Throughput Screening Methodologies for Biochemical Processes

The use of radiolabeled compounds like this compound is highly compatible with certain high-throughput screening (HTS) platforms, particularly the Scintillation Proximity Assay (SPA). researchgate.net SPA is a homogeneous assay technology, meaning it does not require separation of bound and free radioligands, making it rapid and amenable to automation in microtiter plate formats (e.g., 384-well plates). mdpi.comnih.gov

SPA technology can be adapted to screen for inhibitors of enzymes involved in histidine metabolism. For instance, an assay for aminoacyl-tRNA synthetases (aaRS), the enzymes that charge tRNAs with their cognate amino acids for protein synthesis, can be developed. nih.gov In this setup, a tRNA-binding molecule is attached to an SPA bead. When the specific histidyl-tRNA synthetase is active, it will attach this compound to its tRNA. This [³H]His-tRNA complex then binds to the bead, bringing the tritium isotope into close enough proximity to the scintillant within the bead to produce a light signal. nih.govnih.gov A compound that inhibits the enzyme would prevent this reaction, resulting in no or a reduced signal.

This principle can be extended to a competitive assay format (cSPA) to measure the concentration of non-radiolabeled histidine in a sample or to screen for inhibitors of processes that produce or consume histidine. nih.gov In a cSPA for measuring histidine, a known, limiting amount of histidyl-tRNA synthetase and [³H]histidine are used. The presence of unlabeled histidine in a test sample will compete with the [³H]histidine for binding to the enzyme, leading to a decrease in the SPA signal that is proportional to the concentration of the unlabeled histidine. nih.gov This method is highly specific and sensitive, capable of detecting amino acid concentrations below 100 nM, and has been successfully used to screen large compound libraries. nih.gov

Table 3: Conceptual Framework for an this compound-Based Scintillation Proximity Assay

| Assay Component | Function | Signal Generation Mechanism |

|---|---|---|

| This compound | Radiolabeled substrate | Source of beta particles (³H) that excite the scintillant. |

| Histidyl-tRNA synthetase | Enzyme of interest | Catalyzes the attachment of [³H]histidine to its cognate tRNA. |

| tRNAHis | Substrate | Binds [³H]histidine and the SPA bead. |

| Streptavidin-coated SPA beads | Solid support/Scintillant source | Binds biotinylated tRNAHis, bringing the ³H label into proximity to generate a light signal. |

| Inhibitor Compound | Test molecule | Prevents the enzyme from labeling tRNA, thus reducing or eliminating the light signal. |

Challenges and Future Directions in L Histidine 2,5 3h Research

Considerations for Isotopic Exchange and Radiolytic Degradation in Experimental Systems

A primary challenge in working with tritiated compounds is ensuring the stability of the radiolabel. The tritium (B154650) label in L-Histidine-2,5-3H is generally considered stable under most physiological conditions, as the tritium atoms are attached to carbon atoms (C-2 and C-5) of the imidazole (B134444) ring. However, the potential for isotopic exchange, where a tritium atom is swapped for a protium (B1232500) (¹H) atom from the solvent (usually water), cannot be entirely dismissed, especially under conditions that might facilitate such reactions. The loss of the label can lead to a decrease in the specific activity of the tracer and inaccurate experimental results.

A more significant and unavoidable challenge is radiolytic degradation, the self-decomposition of the compound due to the energy released by the radioactive decay of tritium. researchgate.net The beta particles emitted during tritium decay possess enough energy to break chemical bonds within the this compound molecule itself (primary decomposition) or to create reactive species, such as free radicals from the solvent, which then attack the labeled compound (secondary decomposition). This process leads to the formation of radioactive impurities, which can interfere with the analysis and lower the radiochemical purity of the tracer over time. Studies have shown that irradiated histidine can undergo oxidation, leading to products with ruptured imidazole rings. nih.gov The rate of decomposition is influenced by several factors, including specific activity, storage temperature, solvent, and concentration. For instance, storing the compound at low temperatures, dissolved in a protective solvent like ethanol (B145695), and dispersed to reduce the effects of radiation from neighboring molecules can help mitigate decomposition.

Table 1: Factors Influencing Radiolytic Decomposition and Mitigation Strategies

| Factor | Effect on Decomposition | Mitigation Strategy | Reference |

|---|---|---|---|

| Specific Activity | Higher specific activity increases the rate of decomposition due to more decay events per unit of time. | Use the lowest specific activity suitable for the experiment. Dilute with unlabeled compound if necessary. | biologists.com |

| Storage Temperature | Lower temperatures reduce the mobility of reactive species, slowing down secondary decomposition. | Store at low temperatures, such as <-80°C. | |

| Solvent/Medium | Aqueous solutions can lead to the formation of highly reactive hydroxyl radicals. Storing as a dry, amorphous solid can also be problematic. | Store as a solution in solvents like ethanol or acetonitrile, which can act as radical scavengers. If stored as a solid, a crystalline form is preferred. | |

| Concentration | Higher concentrations increase the likelihood of primary (direct) decomposition where a decaying molecule affects its neighbors. | Store in dilute solutions to disperse the labeled molecules. | |

| Additives | Certain chemicals can absorb the radiation energy or react with the damaging free radicals. | Incorporate radical scavengers (e.g., alcohols) in the storage solution. |

Strategies for Minimizing Non-Specific Binding and Background Signal

Accurate quantification in radiotracer studies depends on distinguishing the specific signal from noise, which arises from non-specific binding (NSB) and background radiation.

Non-Specific Binding (NSB) occurs when the radioligand, this compound, adheres to surfaces other than its intended target, such as container walls, filters, or cellular components for which it has no specific affinity. nicoyalife.com This is a particular concern for hydrophobic compounds, though it can affect all tracers. revvity.com NSB can artificially inflate the measured signal, leading to erroneous calculations of binding parameters. nicoyalife.com Several strategies can be employed to minimize NSB. One common approach is to include a blocking agent, like bovine serum albumin (BSA), in the experimental buffer. nicoyalife.comrevvity.com BSA can coat surfaces and interact with the tracer, preventing it from binding non-specifically. nicoyalife.com Other strategies include adding non-ionic surfactants like Tween 20 to disrupt hydrophobic interactions or increasing the salt concentration of the buffer to shield charge-based interactions. nicoyalife.com In binding assays, NSB is typically measured by including a high concentration of the unlabeled ("cold") ligand in a parallel experiment to displace all specific binding, with the remaining radioactivity considered non-specific. revvity.com

Background Signal originates from sources other than the experimental sample, such as natural environmental radioactivity, cosmic rays, and radioactive impurities within the detector and shielding materials. cern.charxiv.org In highly sensitive experiments, even radon gas in the air can be a significant source of background. arxiv.org Reducing this background is critical for improving the signal-to-noise ratio. This is often achieved by conducting experiments in heavily shielded, low-background detectors, frequently located in deep underground laboratories to minimize interference from cosmic rays. arxiv.orgucl.ac.uk The selection of materials used to construct the detector and its shielding is also crucial, with a focus on using materials with certified low levels of intrinsic radioactivity. ucl.ac.ukresearchgate.netfrontiersin.org

Table 2: Common Strategies to Reduce Non-Specific Binding (NSB)

| Strategy | Mechanism | Application Notes | Reference |

|---|---|---|---|

| Adjusting Buffer pH | Alters the charge of the analyte and binding surfaces, potentially reducing electrostatic interactions. | Effective when NSB is primarily due to charge-based interactions. Requires empirical testing. | nicoyalife.com |

| Using Protein Blocking Additives (e.g., BSA) | The additive coats surfaces (tubes, filters) and can shield the analyte, preventing it from binding non-specifically. | Very common in immunoassays and receptor binding studies. | nicoyalife.comrevvity.com |

| Adding Non-Ionic Surfactants (e.g., Tween 20) | Low concentrations of mild detergents disrupt non-specific hydrophobic interactions. | Useful for analytes that exhibit hydrophobic binding to plasticware or sensor surfaces. | nicoyalife.com |

| Increasing Salt Concentration (e.g., NaCl) | Creates a shielding effect that masks charges on the analyte and surfaces, reducing electrostatic NSB. | Effective for charged proteins interacting with charged surfaces. | nicoyalife.com |

| Pretargeting Systems | A non-radiolabeled antibody binds to the target first, followed by a small, radiolabeled agent that binds to the antibody. This separates the slow accumulation of the antibody from the delivery of the radionuclide. | A more complex, multi-step approach primarily used in radioimmunotherapy and imaging to reduce blood pool radioactivity. | mdpi.com |

Optimizing Experimental Design for Tracer Dilution and Saturation Kinetics

The design of experiments using this compound is critical for obtaining meaningful data. Two common applications are tracer dilution and saturation kinetics studies.

Tracer Dilution is a method used to measure the size of an endogenous pool of a compound (in this case, unlabeled histidine) in a biological system. A known quantity and specific activity of this compound is introduced, and after allowing it to equilibrate with the endogenous pool, the new, lower specific activity is measured. The degree of dilution allows for the calculation of the total pool size. Optimization requires careful consideration of the amount of tracer to add—enough to be accurately measured, but not so much that it perturbs the natural pool size (a "tracer dose"). The timing of sample collection is also critical to ensure complete mixing has occurred.

Saturation Kinetics experiments are designed to characterize the binding of a ligand to its receptor or transporter. revvity.com In these studies, increasing concentrations of this compound are incubated with a preparation of cells, membranes, or purified proteins. revvity.com The goal is to measure key parameters such as the maximum number of binding sites (Bmax) and the ligand concentration at which half of these sites are occupied (Kd), which reflects binding affinity. revvity.com A key aspect of optimization is choosing an appropriate concentration range for the radioligand, typically spanning below and above the expected Kd. revvity.com It is also essential to perform parallel incubations with an excess of unlabeled histidine to accurately determine and subtract the non-specific binding at each concentration. revvity.com The choice of buffer, temperature, and incubation time must also be optimized to ensure the binding reaches equilibrium without causing significant degradation of the tracer or the biological preparation.

Table 3: Key Parameters in Saturation Binding Experiments

| Parameter | Definition | How it is Determined | Reference |

|---|---|---|---|

| Total Binding | The total amount of radioligand bound to the preparation, including both specific and non-specific binding. | Measured by incubating the preparation with increasing concentrations of the radioligand alone. | revvity.com |

| Non-Specific Binding (NSB) | The portion of the radioligand bound to components other than the specific receptor of interest. | Measured in a parallel set of incubations that also include a saturating concentration of the corresponding unlabeled ligand. | revvity.com |

| Specific Binding | The amount of radioligand bound specifically to the receptor of interest. | Calculated by subtracting non-specific binding from total binding at each radioligand concentration. | revvity.com |

| Kd (Dissociation Constant) | The concentration of radioligand required to occupy 50% of the receptors at equilibrium. It is an inverse measure of binding affinity. | Derived from the saturation curve of specific binding. | revvity.com |

| Bmax (Maximum Binding Capacity) | The total concentration of receptor sites in the preparation. | Derived from the saturation curve of specific binding, representing the plateau of the curve. | revvity.com |

Ethical Considerations and Best Practices in Radiolabeling Research